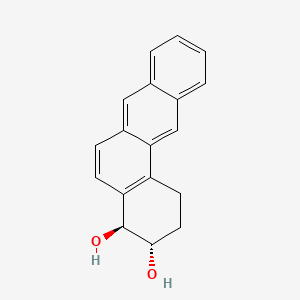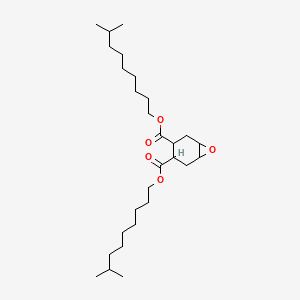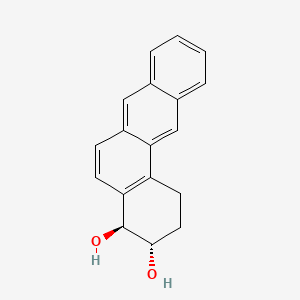
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benz(a)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential health impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- typically involves the dihydroxylation of benz(a)anthracene. This can be achieved through various methods, including:
Osmium Tetroxide (OsO4) Catalyzed Dihydroxylation: This method involves the use of OsO4 as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the 3,4-positions of benz(a)anthracene.
Potassium Permanganate (KMnO4) Oxidation: Another approach is the oxidation of benz(a)anthracene using KMnO4 under controlled conditions to yield the dihydrodiol product.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than commercial use. the methods mentioned above can be scaled up for larger batch synthesis if required.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as OsO4, KMnO4, and hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include epoxides, reduced hydrocarbons, and substituted aromatic compounds.
Scientific Research Applications
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is primarily used in scientific research to study its carcinogenic and mutagenic properties. It serves as a model compound to understand the metabolism and toxicological effects of PAHs. Research applications include:
Toxicology Studies: Investigating the compound’s role in inducing tumors and its interaction with DNA.
Environmental Science: Studying its presence and degradation in the environment.
Biochemistry: Exploring its metabolic pathways and the formation of reactive intermediates.
Mechanism of Action
The compound exerts its effects through metabolic activation. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as diol epoxides, which can bind to DNA and cause mutations. These mutations can lead to carcinogenesis. The molecular targets include DNA, where the compound forms adducts, leading to genetic alterations.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Chrysene: A structurally related PAH with known mutagenic effects.
Dibenz(a,h)anthracene: A PAH with high tumorigenic activity.
Uniqueness
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is unique due to its specific dihydrodiol structure, which plays a crucial role in its metabolic activation and subsequent carcinogenicity. Its study helps in understanding the detailed mechanisms of PAH-induced carcinogenesis.
Properties
CAS No. |
60968-10-7 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(3S,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H16O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-6,9-10,17-20H,7-8H2/t17-,18-/m0/s1 |
InChI Key |
TWMOMMCFHGETNT-ROUUACIJSA-N |
Isomeric SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]([C@H]1O)O |
Canonical SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)


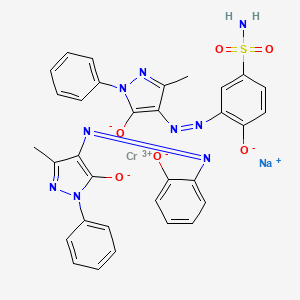
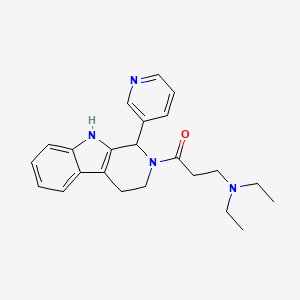
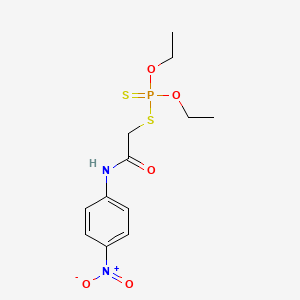
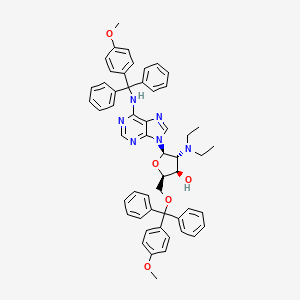
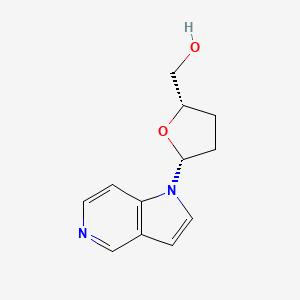
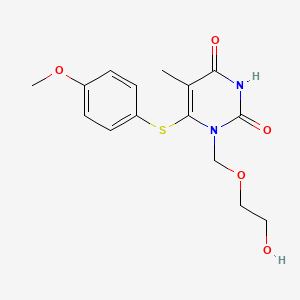
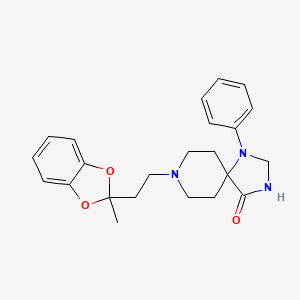
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)

